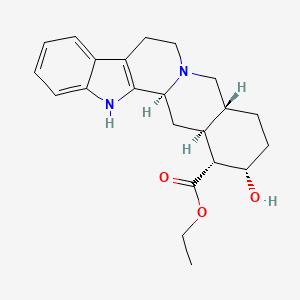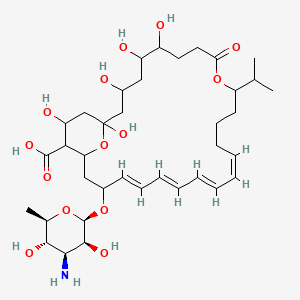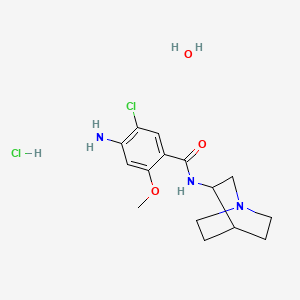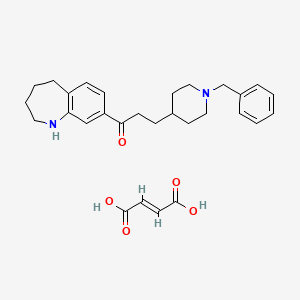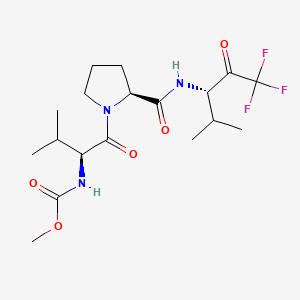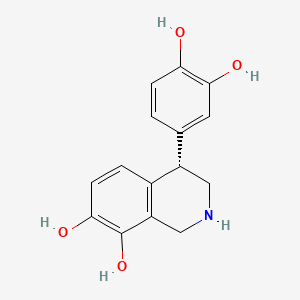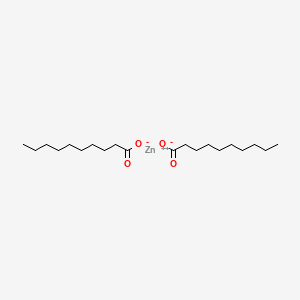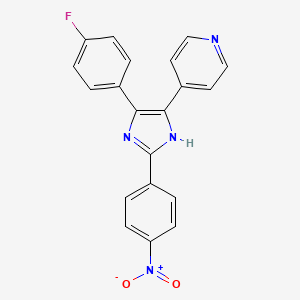
PD 169316
概要
説明
PD-169316は、p38マイトジェン活性化プロテインキナーゼ(MAPK)の強力かつ選択的な阻害剤です。この化合物は、上流のキナーゼに影響を与えることなく、リン酸化されたp38のキナーゼ活性を阻害する能力で知られています。 PD-169316の分子式はC20H13FN4O2、分子量は360.34 g/molです 。 PD-169316は、サイトカイン産生、アポトーシス、ストレス刺激への応答など、さまざまな細胞プロセスにおけるp38 MAPKの役割を研究するために、科学研究で広く使用されています .
2. 製法
PD-169316の合成は、コアのイミダゾール構造の調製から始まり、いくつかのステップを必要とします。合成経路には、通常、以下のステップが含まれます。
イミダゾール環の形成: これは、酢酸の存在下、4-フルオロベンズアルデヒドと4-ニトロベンズアルデヒドおよび酢酸アンモニウムを縮合させて、イミダゾール環を形成することによって行われます。
ピリジン環の導入: 次に、イミダゾール中間体を、炭酸カリウムなどの塩基の存在下で4-ブロモピリジンと反応させて、ピリジン環を導入します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度のPD-169316が得られます
3. 化学反応の分析
PD-169316は、次のようなさまざまな化学反応を起こします。
酸化: PD-169316のニトロ基は、特定の条件下でアミノ基に還元することができます。
置換: フェニル環上のフッ素原子は、適切な条件下で他の求核剤と置換することができます。
加水分解: イミダゾール環は、酸性または塩基性条件下で加水分解を受けることができます。
これらの反応に使用される一般的な試薬と条件には、還元剤(水素ガスと炭素担持パラジウムなど)、求核剤(メタノールナトリウムなど)、加水分解のための酸または塩基などがあります 。これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
PD-169316は、次のような幅広い科学研究における応用があります。
化学: p38 MAPKの阻害とそのさまざまな化学反応への影響を研究するツールとして使用されます。
生物学: PD-169316は、サイトカイン産生、アポトーシス、ストレス刺激への応答など、細胞プロセスにおけるp38 MAPKの役割を調査するために使用されます
医学: この化合物は、がん、炎症、神経変性疾患などの疾患における潜在的な治療効果を探るために、前臨床研究で使用されています
作用機序
PD-169316は、リン酸化されたp38 MAPKのキナーゼ活性を選択的に阻害することによって、その効果を発揮します。 この阻害は、p38 MAPKによって仲介される下流のシグナル伝達経路をブロックし、サイトカイン産生、アポトーシス、ストレス刺激に対するその他の細胞応答の抑制につながります 。 PD-169316の分子標的は、p38 MAPKの活性部位であり、そこでアデノシン三リン酸(ATP)と結合部位を競合します .
6. 類似の化合物との比較
PD-169316は、p38 MAPK阻害剤として、その高い選択性と効力でユニークです。類似の化合物には、以下のようなものがあります。
SB203580: 別の選択的なp38 MAPK阻害剤で、化学構造が異なります。
BIRB 796: 非常に強力なp38 MAPK阻害剤で、作用機序が異なります。
VX-702: 炎症性疾患における潜在的な治療的用途を持つp38 MAPK阻害剤です。
PD-169316は、上流のキナーゼに影響を与えることなく、リン酸化されたp38 MAPKを特異的に阻害するため、研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
PD 169316 plays a crucial role in biochemical reactions by inhibiting p38 MAPK. This inhibition is competitive and reversible, with an IC₅₀ value of 89 nM . This compound interacts with p38 MAPK by competing with ATP for binding to the kinase’s active site. This interaction blocks the phosphorylation and activation of downstream targets, thereby modulating various cellular responses. The compound has been shown to inhibit apoptosis induced by trophic factor withdrawal in both neuronal and non-neuronal cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting p38 MAPK, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to protect cells from apoptosis in response to stimuli such as trophic factor withdrawal and gamma-irradiation . Additionally, this compound modulates cytokine production and responses to insulin and antigen challenges, highlighting its role in immune and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. This compound binds to the ATP-binding site of p38 MAPK, preventing the kinase from phosphorylating and activating its downstream targets . This inhibition disrupts the p38 MAPK/MAPKAP-K2/HSP27 signaling module, which is involved in various cellular responses to stress and inflammation . By blocking this pathway, this compound modulates gene expression and cellular functions related to stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to four months . Over time, this compound continues to inhibit p38 MAPK activity, leading to sustained modulation of cellular responses. Long-term studies have shown that this compound can maintain its protective effects against apoptosis and modulate cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity and modulates cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Studies have shown that there is a threshold effect, where the benefits of p38 MAPK inhibition are maximized without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to p38 MAPK signaling. By inhibiting p38 MAPK, this compound affects the phosphorylation and activation of downstream targets involved in stress responses, apoptosis, and cytokine production . The compound interacts with various enzymes and cofactors within these pathways, modulating metabolic flux and metabolite levels . This inhibition can lead to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . The compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on p38 MAPK . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target kinase within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPK . The compound does not possess specific targeting signals or post-translational modifications that direct it to other compartments or organelles . By localizing within the cytoplasm, this compound can effectively inhibit p38 MAPK and modulate cellular responses to stress and inflammation .
準備方法
The synthesis of PD-169316 involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the condensation of 4-fluorobenzaldehyde with 4-nitrobenzaldehyde and ammonium acetate in the presence of acetic acid to form the imidazole ring.
Introduction of the pyridine ring: The imidazole intermediate is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate to introduce the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain PD-169316 with high purity
化学反応の分析
PD-169316 undergoes various chemical reactions, including:
Oxidation: The nitro group in PD-169316 can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The imidazole ring can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction, nucleophiles such as sodium methoxide for substitution, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
PD-169316 is unique in its high selectivity and potency as a p38 MAPK inhibitor. Similar compounds include:
SB203580: Another selective p38 MAPK inhibitor with a different chemical structure.
BIRB 796: A highly potent p38 MAPK inhibitor with a distinct mechanism of action.
VX-702: A p38 MAPK inhibitor with potential therapeutic applications in inflammatory diseases.
PD-169316 stands out due to its specific inhibition of phosphorylated p38 MAPK without affecting upstream kinases, making it a valuable tool in research .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-53-4 | |
| Record name | PD-169316 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-169316 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-169316 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


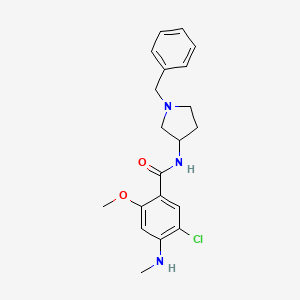
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)
